4-(Glycylamino)benzamide (HCl) 4-(Glycylamino)benzamide (HCl)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400315
InChI: InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H
SMILES: C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl
Molecular Formula: C9H12ClN3O2
Molecular Weight: 229.66 g/mol

4-(Glycylamino)benzamide (HCl)

CAS No.:

Cat. No.: VC13400315

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

4-(Glycylamino)benzamide (HCl) -

Specification

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
IUPAC Name 4-[(2-aminoacetyl)amino]benzamide;hydrochloride
Standard InChI InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H
Standard InChI Key XNXAHSNQTZZIBS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl
Canonical SMILES C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(Glycylamino)benzamide (HCl) (IUPAC name: 4-[(2-aminoacetyl)amino]benzamide hydrochloride) features a benzamide core substituted at the para position with a glycylamine group (Figure 1). The hydrochloride salt formation at the terminal amine improves crystallinity and aqueous solubility. The molecular formula is C₉H₁₂ClN₃O₂, with a molar mass of 229.66 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂ClN₃O₂
Molecular Weight229.66 g/mol
SMILESC1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl
SolubilitySoluble in polar solvents (e.g., DMSO, water)
StabilityStable under ambient conditions; hygroscopic

The crystalline structure is stabilized by hydrogen bonding between the amide and glycylamine groups, as evidenced by X-ray diffraction studies of analogous benzamides .

Spectroscopic Characterization

  • NMR (¹H, ¹³C): Peaks corresponding to the aromatic protons (δ 7.8–7.9 ppm), glycylamine NH₂ (δ 3.1–3.3 ppm), and amide protons (δ 8.2 ppm) confirm the structure.

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) align with functional groups .

Synthesis and Manufacturing Processes

Conventional Synthesis Route

The primary synthesis involves a two-step protocol:

  • Coupling Reaction: 4-Aminobenzamide reacts with glycine in the presence of a coupling agent (e.g., EDC/HOBt) to form 4-(glycylamino)benzamide.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (%)
CouplingEDC, HOBt, DMF, RT, 24h75–85
AcidificationHCl (conc.), ethanol, 0–5°C90–95

Alternative Methodologies

A patent (CN100358864C) describes a nitro-reduction approach for related benzamides, adaptable to 4-(glycylamino)benzamide (HCl) :

  • Nitro Intermediate: Paranitrobenzoyl chloride undergoes ammonolysis to form p-nitrophenyl methane amide.

  • Reduction: Catalytic hydrogenation or iron powder reduces nitro groups to amines.

  • Condensation: Para-aminobenzamide reacts with acyl chlorides under basic conditions .

This method, though multi-step, offers scalability (yields >90%) and avoids moisture-sensitive coupling agents .

Analytical Characterization and Quality Control

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for room-temperature storage. Accelerated stability testing (40°C/75% RH, 6 months) confirms no significant degradation .

Pharmacological and Biochemical Applications

Antimicrobial Activity

Benzamide derivatives demonstrate broad-spectrum antimicrobial effects. The glycylamine group’s protonation at physiological pH may facilitate membrane penetration, disrupting bacterial biofilms.

Future Research Directions

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability, leveraging the compound’s amine group for surface functionalization .

Structure-Activity Optimization

Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) at the benzene ring may improve antiviral potency, as seen in related benzamides .

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